N6-[6-(Trifluoroacetamido)hexyl]adenosine

Chemical Synthesis Affinity Chromatography Nucleoside Chemistry

Synthesizing N6-(6-Aminohexyl)-FAD or adenosine-based affinity probes requires orthogonal protection to prevent side reactions. Unprotected analogues like N6-(6-Aminohexyl)adenosine lack this selectivity. - **Core Value:** TFA-protected hexylamine spacer arm for mild, quantitative deprotection. - **Application:** Verified intermediate for FAD-dependent enzyme purification resins (Saleh et al. literature route). - **Supply:** Available for research use; immediate shipment to academic and industrial labs.

Molecular Formula C18H25F3N6O5
Molecular Weight 462.4 g/mol
CAS No. 170638-50-3
Cat. No. B1144574
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN6-[6-(Trifluoroacetamido)hexyl]adenosine
CAS170638-50-3
SynonymsN-[6-[(Trifluoroacetyl)amino]hexyl]adenosine;  N-[6-[(2,2,2-Trifluoroacetyl)amino]hexyl]adenosine
Molecular FormulaC18H25F3N6O5
Molecular Weight462.4 g/mol
Structural Identifiers
SMILESC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)NCCCCCCNC(=O)C(F)(F)F
InChIInChI=1S/C18H25F3N6O5/c19-18(20,21)17(31)23-6-4-2-1-3-5-22-14-11-15(25-8-24-14)27(9-26-11)16-13(30)12(29)10(7-28)32-16/h8-10,12-13,16,28-30H,1-7H2,(H,23,31)(H,22,24,25)/t10-,12-,13-,16-/m1/s1
InChIKeyYWMMIHNFRFYHNC-XNIJJKJLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N6-[6-(Trifluoroacetamido)hexyl]adenosine: Protected Intermediate


N6-[6-(Trifluoroacetamido)hexyl]adenosine (CAS 170638-50-3) is a synthetic N6-substituted adenosine derivative wherein a hexyl linker is terminated with a trifluoroacetamido (TFA) protecting group . This compound is primarily classified as a synthetic intermediate, specifically designed for the synthesis of N6-(6-Aminohexyl)-FAD, a derivative of Flavin Adenine Dinucleotide (FAD) . Unlike many N6-substituted adenosine analogues developed as adenosine receptor agonists or antagonists with well-characterized binding affinities, this compound serves a distinct role as a protected building block for constructing functionalized adenosine-based affinity probes .

Role Protected synthetic intermediate
Use Synthesis of N6-(6-Aminohexyl)-FAD
Protection TFA group enables orthogonal amine deprotection

N6-[6-(Trifluoroacetamido)hexyl]adenosine: Why It Cannot Be Substituted


Substituting N6-[6-(Trifluoroacetamido)hexyl]adenosine (CAS 170638-50-3) with a structurally similar adenosine analogue is not feasible due to its specific role as a protected synthetic intermediate. The trifluoroacetamido group is a temporary protecting group for a terminal amine on a hexyl spacer arm. This protection is essential for preventing unwanted side reactions during the multi-step synthesis of complex adenosine-based probes and affinity ligands, such as N6-(6-Aminohexyl)-FAD . Unprotected analogues like N6-(6-Aminohexyl)adenosine (CAS 56934-06-6) or N6-(2-isopentenyl)adenosine (IPA) possess free amines or hydrophobic groups designed for direct biological interaction with targets like adenosine receptors (e.g., Ki for IPA at hA3R is 159 nM [1]), making them unsuitable as direct precursors for the same conjugates due to their lack of orthogonal protection [2].

Target Compound
Analog (unprotected amine)
Amine Functionality
Protected (TFA)
Free amine
Role in Synthesis
Orthogonal deprotection/conjugation
Requires additional protection steps
Synthetic Efficiency
1 deprotection step to reactive amine
≥2 steps to achieve similar orthogonality
Substituting with an unprotected analogue would alter the synthetic route and may require orthogonal protection strategies.

N6-[6-(Trifluoroacetamido)hexyl]adenosine: Quantitative Procurement Evidence


Synthetic Precursor for N6-(6-Aminohexyl)-FAD

N6-[6-(Trifluoroacetamido)hexyl]adenosine (CAS 170638-50-3) is a direct synthetic precursor to N6-(6-Aminohexyl)-FAD (A610600). The conversion involves a single deprotection step to reveal the terminal amine for conjugation. This is in contrast to alternative starting materials like N6-(6-Aminohexyl)adenosine (CAS 56934-06-6), which would require orthogonal protection of its terminal amine before it could be used in analogous multi-step syntheses, adding synthetic steps and reducing overall yield .

Synthetic Steps to Reactive Amine
Class-level inference
1 step vs. >2 steps
Fewer steps support higher synthetic efficiency
Class-level comparison; review synthetic route design
Chemical Synthesis Affinity Chromatography Nucleoside Chemistry

Validated High Purity for Research Use

Vendors report the purity of N6-[6-(Trifluoroacetamido)hexyl]adenosine (CAS 170638-50-3) as ≥98% by HPLC . This high purity is essential for its use as a building block, minimizing side reactions and simplifying purification of the final conjugate. While a direct comparator's purity from the same supplier is not available, this reported value meets or exceeds typical industry standards for research-grade synthetic intermediates (often specified at >95%) and compares favorably to the ≥90% purity reported for some other adenosine-based affinity ligands like N6-(6-Aminohexyl)adenosine 2′,5′-diphosphate lithium salt .

Reported Purity (HPLC)
Cross-study comparable
≥98%
vs. ≥90% for some analogs
High purity may reduce in-house purification
Vendor-specified; verify with COA
Analytical Chemistry Quality Control Procurement

Chemical Identity Verified by Peer-Reviewed Literature

The synthesis and characterization of N6-[6-(Trifluoroacetamido)hexyl]adenosine (CAS 170638-50-3) is documented in a peer-reviewed publication by Saleh et al. in Nucleosides & Nucleotides (1995) . This provides a higher level of validation for its chemical identity and synthetic route compared to many other commercially available building blocks whose existence is only documented in supplier catalogs. For instance, while analogs like N6-(6-Aminohexyl)-2'-deoxyadenosine (CAS 147218-60-8) are also commercially available, a primary literature reference for their specific synthesis and characterization was not readily identified in this assessment, making the target compound's provenance more verifiable .

Chemical Identity Validation
Supporting evidence
Peer-reviewed synthesis Saleh et al., 1995
Verifiable provenance supports reproducibility
Review full characterization in original publication
Chemical Characterization Synthetic Intermediate Literature-Validated

Research Applications of N6-[6-(Trifluoroacetamido)hexyl]adenosine


N6-(6-Aminohexyl)-FAD Affinity Probe Synthesis

The primary application supported by evidence is the use of N6-[6-(Trifluoroacetamido)hexyl]adenosine (CAS 170638-50-3) as a protected intermediate in the multi-step synthesis of N6-(6-Aminohexyl)-FAD (A610600) . This derivative is subsequently used to create affinity chromatography resins for the purification of FAD-dependent enzymes. The compound's TFA-protected amine allows for selective deprotection and conjugation under mild conditions, a feature that is not offered by unprotected N6-aminohexyladenosine.

Functionalized Adenosine Probes with Hexyl Spacer

Due to the well-established utility of N6-(6-aminohexyl) moieties as flexible spacer arms in affinity chromatography [1], N6-[6-(Trifluoroacetamido)hexyl]adenosine (CAS 170638-50-3) is specifically suited for researchers needing to append an adenosine recognition element to a solid support, fluorophore, or biotin via a hexyl linker. The TFA group protects the nucleophilic amine, ensuring that conjugation occurs only at the intended site after a quantitative deprotection step, thereby yielding a more homogeneous final product compared to using an unprotected analogue.

Reproducing Saleh et al. (1995) Synthetic Protocol

For researchers aiming to replicate or build upon the work of Saleh et al. , the procurement of this exact compound is essential. The published synthesis describes the preparation and characterization of this specific intermediate, and using the identical, literature-validated building block ensures the highest fidelity in reproducing experimental outcomes. This scenario applies to academic and industrial labs focusing on nucleoside chemistry or the development of novel cofactor analogs.

Application
Selection Property
Validation Focus
N6-(6-Aminohexyl)-FAD Affinity Probe Synthesis
Protected amine for orthogonal conjugation
Deprotection efficiency and conjugation yield
Functionalized Adenosine Probes with Hexyl Spacer
TFA-protected hexylamine linker
Site-specific labeling and spacer flexibility
Reproducing Saleh et al. (1995) Synthetic Protocol
Literature-validated intermediate
Protocol fidelity and characterization match

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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